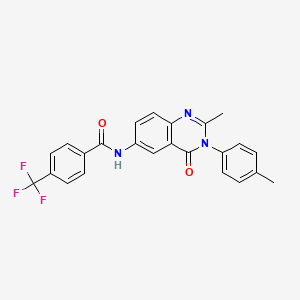
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a compound belonging to the quinazolinone family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a quinazolinone core with a methyl group and a p-tolyl substituent, along with a trifluoromethylbenzamide moiety. The molecular formula is C22H18F3N3O, indicating the presence of nitrogen, oxygen, and fluorine functional groups that contribute to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C22H18F3N3O |
| Molecular Weight | 403.39 g/mol |
| CAS Number | 1105236-32-5 |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that modifications in the structure can enhance efficacy against various cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation.
A study highlighted the effectiveness of quinazoline derivatives in targeting specific signaling pathways involved in cancer progression. The mechanism of action often involves the inhibition of kinases that are crucial for tumor growth and survival .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components may enhance interactions with microbial targets, leading to effective inhibition of bacterial growth. For example, derivatives of quinazoline have been evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness depending on the specific substitution patterns on the quinazoline core.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, quinazoline derivatives have been investigated for their anti-inflammatory effects. The presence of functional groups such as trifluoromethyl can influence the compound's ability to modulate inflammatory pathways. In vitro assays have shown that these compounds can reduce pro-inflammatory cytokine production in activated immune cells .
Case Studies
- Anticancer Activity : A study conducted on a series of quinazoline derivatives revealed that those containing trifluoromethyl groups exhibited enhanced potency against breast cancer cell lines (MCF-7). The IC50 values were significantly lower compared to non-fluorinated analogs, suggesting that fluorination plays a critical role in enhancing biological activity.
- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of various quinazoline derivatives, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.
The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid derivatives. Key steps include:
- Formation of Quinazolinone Core : Cyclization reactions involving anthranilic acid and appropriate aldehydes or ketones.
- Substitution Reactions : Introduction of p-tolyl and trifluoromethyl groups through electrophilic aromatic substitution.
The mechanism of action is largely dependent on the biological target. For anticancer activity, it is hypothesized that the compound interferes with kinase signaling pathways critical for cell cycle regulation. For antimicrobial effects, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
属性
IUPAC Name |
N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c1-14-3-10-19(11-4-14)30-15(2)28-21-12-9-18(13-20(21)23(30)32)29-22(31)16-5-7-17(8-6-16)24(25,26)27/h3-13H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNKEMJDXHYPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














